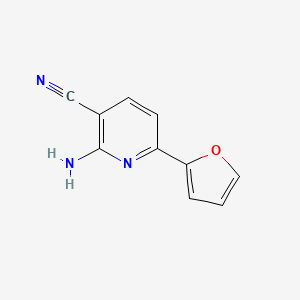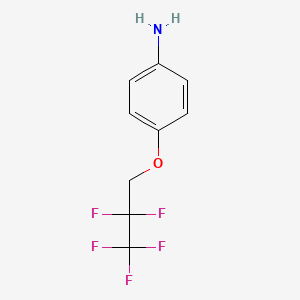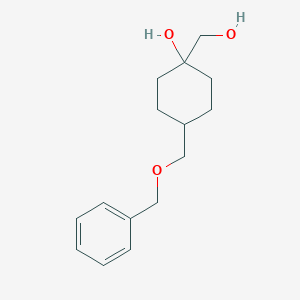
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol
Descripción general
Descripción
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol is an organic compound with a complex structure that includes both benzyloxymethyl and hydroxymethyl functional groups attached to a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of cyclohexanol, followed by the introduction of the benzyloxymethyl group through a nucleophilic substitution reaction. The hydroxymethyl group can then be introduced via a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxymethyl group can be reduced to a benzyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or tosylates can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Benzyloxymethyl)-1-(carboxymethyl)cyclohexanol.
Reduction: Formation of 4-(Benzyl)-1-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxymethyl)-1-(hydroxymethyl)cyclohexanol
- 4-(Ethoxymethyl)-1-(hydroxymethyl)cyclohexanol
- 4-(Benzyloxymethyl)-1-(methoxymethyl)cyclohexanol
Uniqueness
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol is unique due to the presence of both benzyloxymethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These functional groups allow for a wide range of chemical modifications and applications, making this compound versatile in various research and industrial contexts.
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O3/c16-12-15(17)8-6-14(7-9-15)11-18-10-13-4-2-1-3-5-13/h1-5,14,16-17H,6-12H2 |
Clave InChI |
UCRXTEHYBUJDFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1COCC2=CC=CC=C2)(CO)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(5-bromo-2-fluoro-benzoyl)amino]-2,4-dimethyl-benzoate](/img/structure/B8614149.png)
![6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B8614157.png)
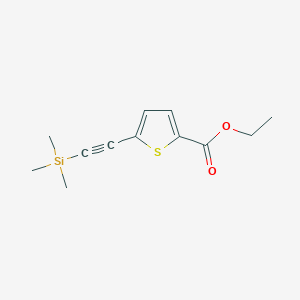
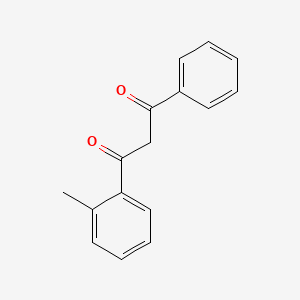
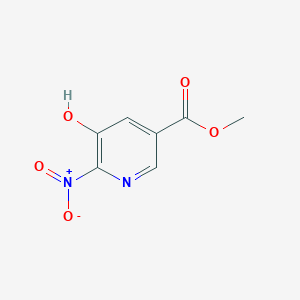

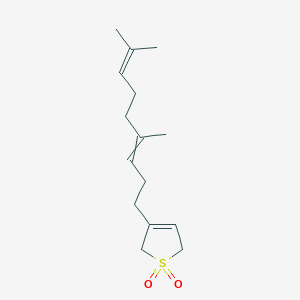
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8614202.png)
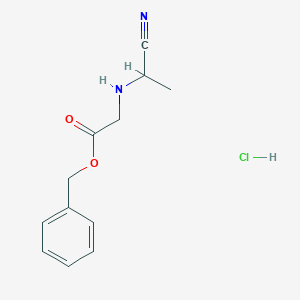
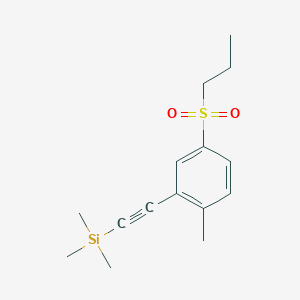
![9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene](/img/structure/B8614221.png)
![6-Quinolinecarbothioamide,n-[[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B8614224.png)
